

1,4-Dibromo-2-methylbutane molecular weight

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Compound of Interest

Compound Name: 1,4-Dibromo-2-methylbutane

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An In-Depth Technical Guide to **1,4-Dibromo-2-methylbutane**: From Fundamental Properties to Synthetic Applications

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

1,4-Dibromo-2-methylbutane is a chiral, bifunctional alkylating agent of significant interest in synthetic organic chemistry. Its value as a molecular building block stems from the differential reactivity of its primary and secondary bromide leaving groups and the stereocenter introduced by the methyl group. This guide provides a comprehensive technical overview of this reagent, beginning with its fundamental physicochemical properties, anchored by its molecular weight. We will delve into its synthesis and spectroscopic characterization, explore its key chemical reactions and their underlying mechanisms, and highlight its applications as a versatile scaffold in medicinal chemistry and drug development. This document is designed to equip researchers with the necessary field-proven insights and detailed protocols to effectively utilize **1,4-dibromo-2-methylbutane** in their research endeavors.

The Significance of 1,4-Dibromo-2-methylbutane

1,4-Dibromo-2-methylbutane, with the CAS Registry Number 54462-66-7, is a halogenated alkane that serves as a powerful intermediate in organic synthesis.^{[1][2]} Its structure contains two bromine atoms, one at a primary carbon and the other at a secondary carbon, which imparts differential reactivity. The presence of a chiral center at the C-2 position makes it a

valuable precursor for the enantioselective synthesis of complex target molecules, particularly in the pharmaceutical industry.

This guide will cover the essential knowledge required to handle and utilize this reagent effectively, from its core data to its practical application in the laboratory.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in experimental design, ensuring accurate stoichiometry and proper handling.

Molecular Weight and Formula

The precise molecular weight of a compound is a critical parameter for all stoichiometric calculations in a reaction. It ensures that molar equivalents are added correctly, which directly impacts reaction yield, purity, and reproducibility.

- Chemical Formula: $C_5H_{10}Br_2$ [1][2][3]
- Molecular Weight: 229.94 g/mol [2][3][4][5][6]

Chemical Structure and Isomerism

The structure of **1,4-dibromo-2-methylbutane** features a four-carbon chain with a methyl group at the C-2 position and bromine atoms at the C-1 and C-4 positions. The carbon at the C-2 position is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)-**1,4-dibromo-2-methylbutane** and (S)-**1,4-dibromo-2-methylbutane**. The commercially available material is often a racemic mixture.

- IUPAC Name: **1,4-dibromo-2-methylbutane** [2]
- SMILES: CC(CCBBr)CBr [2]

Tabulated Physical Data

The following table summarizes the key physical properties of **1,4-dibromo-2-methylbutane**. These values are crucial for procedures such as purification by distillation and for determining appropriate reaction solvents.

| Property | Value | Source(s) |
|------------------|-------------------------|-----------|
| CAS Number | 54462-66-7 | [1][3] |
| Density | 1.668 g/cm ³ | [3] |
| Boiling Point | 198.7 °C at 760 mmHg | [3] |
| Flash Point | 73.1 °C | [3] |
| Refractive Index | 1.5104 | [3] |

Synthesis and Purification

While **1,4-dibromo-2-methylbutane** is commercially available, understanding its synthesis provides insight into potential impurities and alternative production strategies. A common route involves the bromination of 2-methyl-1,4-butanediol.

Detailed Laboratory Protocol for Synthesis

This protocol describes a robust method for synthesizing **1,4-dibromo-2-methylbutane** from 2-methyl-1,4-butanediol using phosphorus tribromide (PBr₃), a classic and effective brominating agent for primary and secondary alcohols.

Objective: To synthesize **1,4-dibromo-2-methylbutane**.

Materials:

- 2-methyl-1,4-butanediol (1.0 eq)
- Phosphorus tribromide (PBr₃) (0.8 eq, a slight excess relative to stoichiometry for two brominations)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)

- Ice bath

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 2-methyl-1,4-butanediol and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.
- **Reagent Addition:** Phosphorus tribromide is added dropwise via the dropping funnel to the stirred solution over 1 hour. The causality here is critical: slow, cold addition is necessary to control the highly exothermic reaction between PBr_3 and the alcohol, preventing side reactions and solvent boiling.
- **Reaction:** After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then gently heated to reflux for 3-4 hours to ensure the reaction goes to completion.
- **Workup - Quenching:** The reaction mixture is cooled again to 0 °C. The causality for cooling before quenching is to safely manage the exothermic neutralization of any unreacted PBr_3 and the resulting phosphorous acid when water is added. The mixture is slowly poured onto crushed ice.
- **Workup - Extraction:** The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with cold water, saturated NaHCO_3 solution (to neutralize acidic byproducts), and finally with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield pure **1,4-dibromo-2-methylbutane**. The reduced pressure is necessary to lower the boiling point and prevent decomposition at high temperatures.

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of **1,4-dibromo-2-methylbutane**.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized or purchased material is a cornerstone of scientific integrity. The following are the expected spectroscopic signatures for **1,4-dibromo-2-methylbutane**.

| Technique | Expected Features |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ¹ H NMR | Complex spectrum due to the chiral center causing diastereotopic protons. Expect signals for: -CH ₃ (doublet), -CH ₂ -Br (diastereotopic protons, complex multiplet), -CH- (multiplet), and another -CH ₂ -Br group (multiplet). Chemical shifts for protons alpha to bromine will be in the 3.4-3.8 ppm range. |
| ¹³ C NMR | Expect 5 distinct signals corresponding to the five unique carbon environments in the molecule. Carbons attached to bromine will be shifted downfield (approx. 30-45 ppm). |
| Mass Spec (EI) | The molecular ion peak (M ⁺) should be visible at m/z 228, 230, and 232 with a characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio). Common fragmentation would involve the loss of Br (M-79/M-81) and subsequent alkyl fragments. |
| IR Spectroscopy | Key peaks will include C-H stretching (~2850-3000 cm ⁻¹) and a strong C-Br stretching absorption in the fingerprint region (~500-650 cm ⁻¹). |

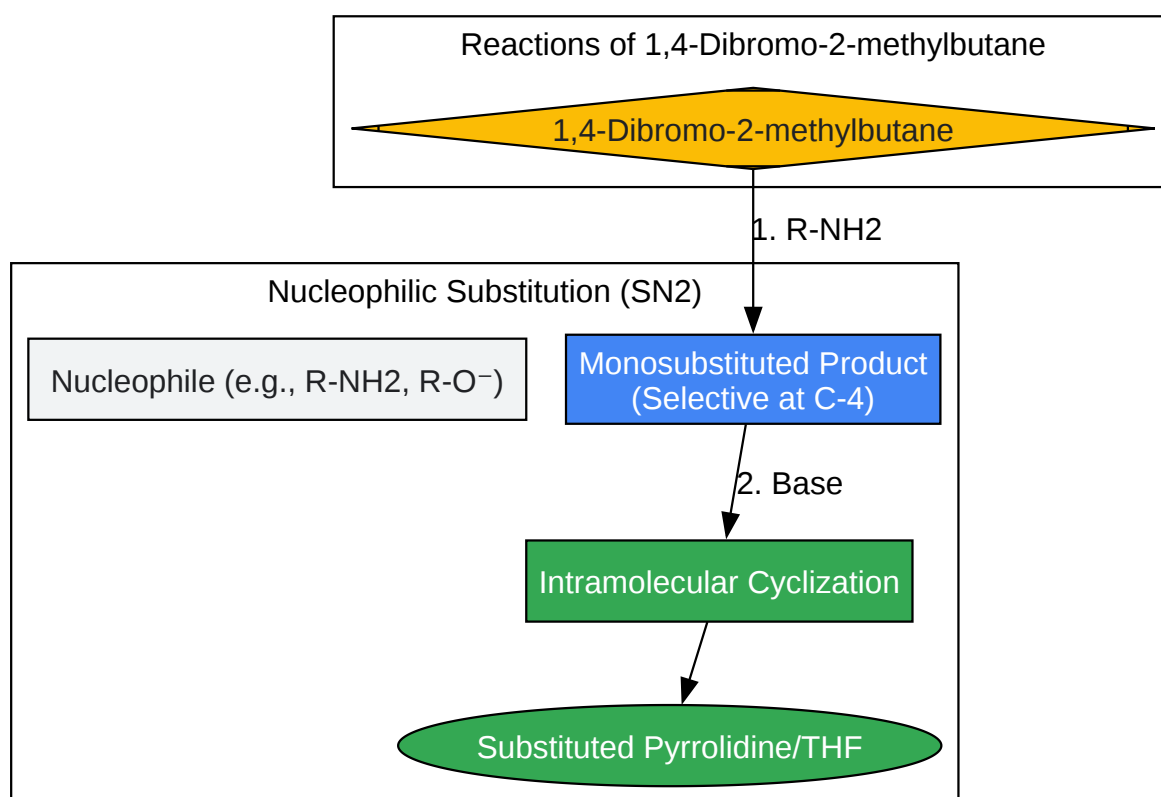
Chemical Reactivity and Mechanistic Insights

1,4-Dibromo-2-methylbutane is a classic substrate for nucleophilic substitution reactions, primarily proceeding via an S_N2 mechanism. The primary bromide (at C-4) is sterically more

accessible and thus more reactive towards nucleophiles than the secondary bromide (at C-1). This differential reactivity can be exploited for selective functionalization.

A primary application is in the synthesis of substituted cyclic compounds. For example, reaction with a primary amine can lead to the formation of a 3-methylpyrrolidine ring system, a common scaffold in pharmaceuticals.

Diagram of Reactivity Pathways



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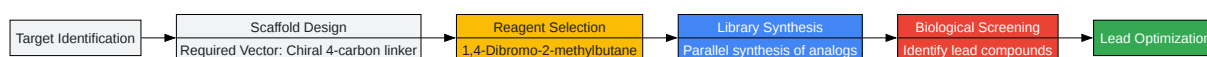
Caption: Key reactivity pathways for **1,4-dibromo-2-methylbutane** in synthesis.

Applications in Drug Development

The structural features of **1,4-dibromo-2-methylbutane** make it an attractive building block in drug discovery. Similar bifunctional linkers are used to synthesize novel active pharmaceutical ingredients (APIs).[7] The methyl group provides a point of steric definition and chirality, which is critical for specific binding to biological targets like enzymes and receptors.

For instance, it can be used to synthesize chiral linkers for connecting two pharmacophores or to build heterocyclic scaffolds that mimic natural products. The ability to introduce a deuterated version of this molecule also opens pathways for studying drug metabolism and potentially improving pharmacokinetic profiles.[7]

Logical Flow for a Drug Discovery Application



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Caption: Use of **1,4-dibromo-2-methylbutane** in a typical drug discovery workflow.

Safety, Handling, and Storage

As with all alkyl halides, **1,4-dibromo-2-methylbutane** should be handled with care. It is expected to be a skin and eye irritant and may cause respiratory irritation.[8]

- **Handling:** All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.[9]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1,4-Dibromo-2-methylbutane is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its utility is defined by its bifunctional nature, differential reactivity, and inherent chirality. By understanding its fundamental properties, from its molecular weight to its reactivity and safe handling requirements, researchers in drug development and other scientific fields can effectively leverage this compound to construct novel chemical entities with significant potential. This guide serves as a foundational resource to support such endeavors, promoting both innovation and safety in the laboratory.

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